![molecular formula C18H17FN2O2 B3009497 4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 922924-79-6](/img/structure/B3009497.png)
4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as MP-10, is a novel synthetic compound that has been gaining attention in scientific research. This compound belongs to the class of benzamides and has been found to have potential therapeutic applications in the field of neuroscience.
Scientific Research Applications
Sigma-1 Receptor Modulation
The compound is a derivative of the sigma-1 receptor modulator E1R . The sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Anti-seizure, Antidepressant, and Cognition Enhancing Effects
The use of the sigma-1 receptor allosteric modulator E1R, in combination with endogenous or exogenous agonists, has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Selective Inhibition of PI3K Isoform p110α
4-Fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, also known as BYL719, is a selective inhibitor of the PI3K isoform p110α. This has demonstrated potential in various fields of research and industry.
Structural Variation of the Pyracetam Pharmacophore
The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs . This research was aimed at increasing the selectivity toward the sigma-1 receptor by the structural variation of the pyracetam pharmacophore .
Synthesis of Fluorinated E1R Structural Derivative
Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .
Organic Compound Classification
Mechanism of Action
Target of Action
Similar compounds have been identified as potent antagonists of the mglur1 receptor , which plays a crucial role in the central nervous system.
Mode of Action
Based on its structural similarity to other mglur1 antagonists, it can be inferred that it may bind to the mglur1 receptor and inhibit its activity .
Biochemical Pathways
Mglur1 receptors are known to regulate the inositol 1,4,5-trisphosphate (ip3) receptor-mediated ca2+ ion influx from the endoplasmic reticulum to the mitochondria . Therefore, it is plausible that this compound could influence these pathways.
Pharmacokinetics
It is noted that the introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
Similar compounds have demonstrated relatively potent antipsychotic-like effects in several animal models .
properties
IUPAC Name |
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZGLFQLXEVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
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